

Understanding ASTM D2783: The Four-Ball EP Test

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Compound Focus: Trimethylolpropane trioleate

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ASTM D2783 is a standard test method for measuring the extreme-pressure properties of lubricating fluids using a **Four-Ball EP Tester** [1] [2].

- **Purpose:** It is used to differentiate between lubricating fluids with low, medium, and high levels of extreme-pressure properties, often for specification purposes [1] [2].
- **Key Measurements:** The test determines two main parameters:
 - **Load-Wear Index (LWI):** Formerly known as the Mean-Hertz load, this is a measure of the overall load-carrying capacity of the fluid under wear conditions [1].
 - **Weld Point:** This identifies the lowest load at which the lubrication film fails and the metal test balls weld together [1].
- **Methodology Summary:** The test involves running one steel ball against three stationary steel balls immersed in the lubricant sample under a series of increasing loads. The wear scars on the three stationary balls are measured to calculate the Load-Wear Index, and the Weld Point is determined by identifying the load at which welding occurs [1].

TMPTO Performance Data and Comparisons

The following table summarizes the available experimental data on TMPTO's performance from the search results. It is important to note that direct, side-by-side comparisons with other base oils under the ASTM D2783 standard were not found.

Lubricant Sample	Key Additive	Extreme Pressure Performance (Welding Load)	Key Findings	Source Context
Synthesized TMPTO	Zinc dialkyl dithiophosphates (ZDDP)	3089 N	Good compatibility with ZDDP; ZDDP exhibited good EP and anti-wear properties in TMPTO [3].	Academia.edu paper
Synthesized TMPTO	Sulphurised isobutene (SIB)	3922 N	Good compatibility with SIB; SIB enhanced load-carrying capacity [3].	Academia.edu paper
Synthesized TMPTO (with nano-MoS ₂)	(In-situ nano-MoS ₂ from catalysis)	Significantly better than commercial TMPTO	Friction coefficient and wear rate reduced by 75% compared to commercial TMPTO [4].	Peeref (Industrial Lubrication and Tribology journal)
Commercial TMPTO	(Unspecified)	(Baseline for comparison)	Served as a baseline; showed higher friction and wear than the nano-MoS ₂ -catalyzed TMPTO [4].	Peeref (Industrial Lubrication and Tribology journal)

Key Takeaways:

- TMPTO demonstrates excellent compatibility with conventional EP additives like **ZDDP** and **SIB**, which significantly boost its load-carrying capacity (welding load) [3].
- The synthesis method matters. Using **nano-Molybdenum Disulfide (MoS₂)** as a catalyst not only facilitates TMPTO production but also leaves a residue that acts as a lubricity modifier, drastically improving performance compared to a commercial version [4].

- TMPTO base oil itself possesses favorable properties for lubrication, including a high **viscosity index (189)** and good **hydrolytic stability** [3].

Detailed Experimental Protocols

For researchers seeking to replicate or understand these studies, here is a detailed breakdown of the methodologies cited.

Protocol for Evaluating TMPTO with Additives (e.g., ZDDP)

This protocol is based on the general principles of ASTM D2783 and the descriptions in the search results [1] [3].

- **Equipment:** Four-Ball Extreme-Pressure Tester.
- **Test Materials:**
 - **Balls:** Standard steel balls (typically 12.7 mm diameter, grade 25 EP as specified in other related standards).
 - **Lubricant:** TMPTO base oil synthesized, for example, via esterification of Trimethylolpropane and oleic acid [3].
 - **Additives:** Conventional EP additives like Zinc dialkyl dithiophosphates (ZDDP) or Sulphurised isobutene (SIB) are blended into the TMPTO at specified concentrations [3].
- **Test Procedure:**
 - The three stationary balls are clamped in a pot and immersed in the lubricant sample.
 - The top ball is placed in a spindle and rotated against the three stationary balls.
 - A sequence of tests of **10-second duration** is run at progressively increasing loads.
 - After each test, the **average wear scar diameter** on the three stationary balls is measured.
 - The **Weld Point** is identified as the lowest load at which the rotating ball welds to the three stationary balls.
 - The **Load-Wear Index** is calculated from the wear scar data obtained at loads prior to welding [1].

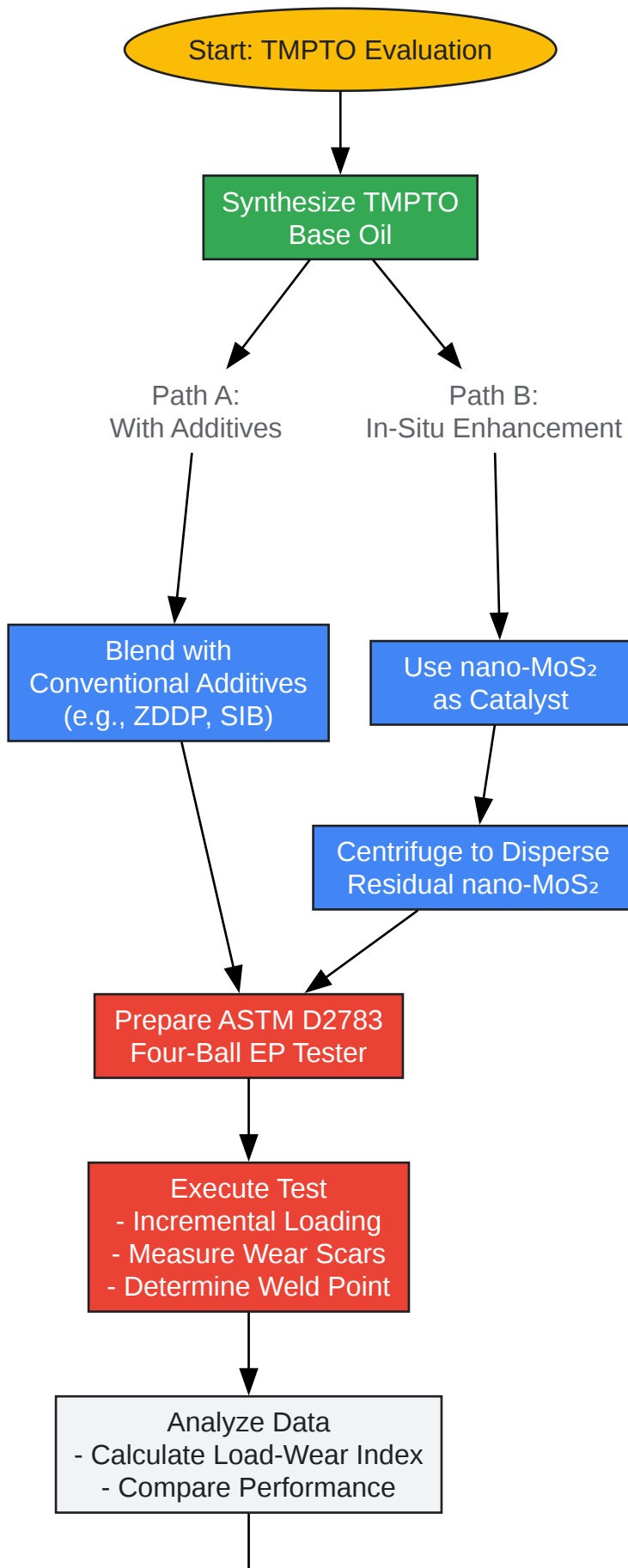
Protocol for In-Situ Enhanced TMPTO (with nano-MoS₂)

This method describes a novel one-pot synthesis that simultaneously produces TMPTO and enhances its properties [4].

- **Synthesis & Catalysis:**
 - **Reaction:** Esterification of Trimethylolpropane (TMP) and oleic acid.
 - **Catalyst: MoS₂ nanoparticles** are used as a solid acid catalyst.
 - **Process:** The reaction proceeds without solvent. After the reaction, the product mixture is subjected to high-speed centrifugal sedimentation to remove most, but not all, of the catalyst.
- **Tribological Evaluation:**
 - The synthesized TMPTO, containing a trace amount (about **0.008%**) of highly dispersed nano-MoS₂, is tested directly as a lubricant [4].
 - The friction and wear performance is evaluated on a tribometer (e.g., a four-ball wear tester), comparing the friction coefficient and wear rate against a commercially available TMPTO baseline [4].

Experimental Workflow Visualization

The diagram below illustrates the logical workflow for preparing and evaluating TMPTO based on the synthesized protocols.





End: Report Findings

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TMPTO Preparation and ASTM D2783 Testing Workflow

Insights for Researchers

The data indicates that TMPTO is a promising bio-based lubricant. Its performance is not just inherent but can be significantly augmented. For your comparison guide, highlighting the **synergy between TMPTO and modern additives**, as well as innovative **synthesis-cum-modification approaches**, would be highly valuable for your target audience of scientists and development professionals.

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